Computed Lipophilicity (XLogP): 1-(2,6-Dimethylbenzyl)azetidine vs. 1-Benzylazetidine
The 2,6-dimethyl substitution materially elevates computed lipophilicity relative to the unsubstituted benzyl analog. For 1-benzylazetidine, the XLogP3-AA value is approximately 1.7–1.9 [1], while cheminformatics tools predict an XLogP in the range of 2.2–2.5 for 1-(2,6-dimethylbenzyl)azetidine [2]. This difference of approximately +0.4 to +0.7 log units is consistent with the addition of two methyl groups (π contribution ~+0.5 per methyl on aromatic carbon).
| Evidence Dimension | Computed partition coefficient (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP ≈ 2.2–2.5 (cheminformatics prediction) |
| Comparator Or Baseline | 1-Benzylazetidine: XLogP ≈ 1.7–1.9 (computed, XLogP3-AA) |
| Quantified Difference | +0.4 to +0.7 log units |
| Conditions | In silico calculation (XLogP3-AA; ChemAxon LogP). |
Why This Matters
Higher lipophilicity can improve membrane permeability and CNS penetration potential, making this compound a preferred choice for CNS-targeted library synthesis where slightly elevated LogP is desired.
- [1] ICScape ChemDB. XLogP for 1-benzylazetidine (derived from CAS 7730-39-4). Approx. 1.7–1.9. https://cdb.ics.uci.edu (accessed 2026-04-28). View Source
- [2] ChemAxon / SwissADME prediction for 1-(2,6-dimethylbenzyl)azetidine (SMILES: Cc1cccc(C)c1CN1CCC1). XLogP ≈ 2.2–2.5 (accessed via public servers, 2026-04-28). View Source
